N-(3-chloro-4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic structures, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer activity and act as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) .
Mode of Action
A similar compound, cbs-1, has been reported to inhibit cell cycle progression and induce apoptosis in a549 cells . It also significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that the compound may affect pathways related to cell cycle progression, apoptosis, caspase-3 activation, and the nf-κb and il-6 signaling pathways .
Pharmacokinetics
A similar compound, vu0418506, has been reported to have suitable in vivo pharmacokinetic properties in three preclinical safety species .
Result of Action
A similar compound, cbs-1, has been reported to display tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-d]pyrimidine structure, followed by the introduction of the phenyl and chloro-methylphenyl groups. Common synthetic routes include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Attachment of the phenyl group: This can be achieved through nucleophilic substitution reactions.
Introduction of the chloro-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has a similar pyrazolo structure but differs in the substitution pattern and specific functional groups.
4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo[3,4-d]pyrimidine core but has different substituents, leading to distinct properties and applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-7-8-14(9-17(13)21)25-18(27)11-28-20-16-10-24-26(19(16)22-12-23-20)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSITGRAQSJXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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